(R)-2-(aminomethyl)pentan-1-ol
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Overview
Description
®-2-(aminomethyl)pentan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile or amide using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-2-(aminomethyl)pentan-1-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of nitriles or amides to the desired amino alcohol.
Chemical Reactions Analysis
Types of Reactions
®-2-(aminomethyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amino alcohols
Scientific Research Applications
®-2-(aminomethyl)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-2-(aminomethyl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)butan-1-ol
- 2-(aminomethyl)hexan-1-ol
- 3-(aminomethyl)pentan-1-ol
Uniqueness
®-2-(aminomethyl)pentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C6H15NO |
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Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)pentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
WXEANJGEMOJGSH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CN)CO |
Canonical SMILES |
CCCC(CN)CO |
Origin of Product |
United States |
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